(5-(4-Fluorophenyl)isoxazol-3-YL)methanol
Overview
Description
(5-(4-Fluorophenyl)isoxazol-3-YL)methanol is a chemical compound with the molecular formula C10H8FNO2 and a molecular weight of 193.17 g/mol . It is a member of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a fluorophenyl group attached to an isoxazole ring, which is further connected to a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(4-Fluorophenyl)isoxazol-3-YL)methanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydroximinoyl halides with dipolarophiles under mild basic conditions (e.g., sodium bicarbonate) at ambient temperature . Another approach involves the use of metal-free synthetic routes, such as the reaction of alkynes with appropriate catalysts like 18-crown-6, potassium carbonate, and toluenesulfonyl chloride at elevated temperatures (80°C) for 8-10 hours .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for yield and purity, are likely applicable.
Chemical Reactions Analysis
Types of Reactions: (5-(4-Fluorophenyl)isoxazol-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The isoxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens or nitrating agents under controlled conditions.
Major Products:
Oxidation: Formation of (5-(4-Fluorophenyl)isoxazol-3-YL)carboxylic acid.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of substituted fluorophenyl isoxazole derivatives.
Scientific Research Applications
(5-(4-Fluorophenyl)isoxazol-3-YL)methanol has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of (5-(4-Fluorophenyl)isoxazol-3-YL)methanol is not fully elucidated. it is believed to interact with specific molecular targets and pathways based on its structural features. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the isoxazole ring can participate in hydrogen bonding and other interactions with biological macromolecules.
Comparison with Similar Compounds
- (3-(3-Fluorophenyl)isoxazol-5-YL)methanol
- (3-(4-Methoxyphenyl)isoxazol-5-YL)methanol
- (3-(2-Fluorophenyl)isoxazol-5-YL)methanol
Comparison: (5-(4-Fluorophenyl)isoxazol-3-YL)methanol is unique due to its specific substitution pattern on the isoxazole ring and the presence of a fluorophenyl group. This structural configuration can influence its reactivity and biological activity compared to other similar compounds. For instance, the position of the fluorine atom and the methanol group can affect the compound’s ability to interact with biological targets and its overall stability.
Properties
IUPAC Name |
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)12-14-10/h1-5,13H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PALZYEIQXXRYMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584570 | |
Record name | [5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
640291-97-0 | |
Record name | [5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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